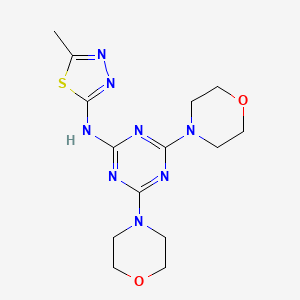![molecular formula C20H24N2O2 B11557729 4-(hexyloxy)-N'-[(E)-phenylmethylidene]benzohydrazide](/img/structure/B11557729.png)
4-(hexyloxy)-N'-[(E)-phenylmethylidene]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hexyloxy)-N’-[(E)-phenylmethylidene]benzohydrazide is an organic compound with the molecular formula C20H24N2O2 It is a derivative of benzohydrazide, characterized by the presence of a hexyloxy group and a phenylmethylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(hexyloxy)-N’-[(E)-phenylmethylidene]benzohydrazide typically involves the condensation reaction between 4-(hexyloxy)benzohydrazide and benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for 4-(hexyloxy)-N’-[(E)-phenylmethylidene]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Hexyloxy)-N’-[(E)-phenylmethylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hexyloxy or phenylmethylidene groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzohydrazides.
Aplicaciones Científicas De Investigación
4-(Hexyloxy)-N’-[(E)-phenylmethylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as liquid crystals or polymers.
Mecanismo De Acción
The mechanism of action of 4-(hexyloxy)-N’-[(E)-phenylmethylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
4-(Hexyloxy)benzohydrazide: Lacks the phenylmethylidene group, making it less complex.
4-Hydroxybenzaldehyde: Contains a hydroxyl group instead of a hexyloxy group.
Benzohydrazide: The parent compound without any substituents.
Uniqueness
4-(Hexyloxy)-N’-[(E)-phenylmethylidene]benzohydrazide is unique due to the presence of both the hexyloxy and phenylmethylidene groups. These substituents confer specific chemical and physical properties, such as increased hydrophobicity and potential for forming hydrogen bonds. This makes the compound particularly useful in applications requiring specific interactions with biological targets or materials with unique properties.
Propiedades
Fórmula molecular |
C20H24N2O2 |
|---|---|
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
N-[(E)-benzylideneamino]-4-hexoxybenzamide |
InChI |
InChI=1S/C20H24N2O2/c1-2-3-4-8-15-24-19-13-11-18(12-14-19)20(23)22-21-16-17-9-6-5-7-10-17/h5-7,9-14,16H,2-4,8,15H2,1H3,(H,22,23)/b21-16+ |
Clave InChI |
LOWBXGHIFZHPER-LTGZKZEYSA-N |
SMILES isomérico |
CCCCCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2 |
SMILES canónico |
CCCCCCOC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


acetyl}hydrazinylidene)butanamide](/img/structure/B11557656.png)
![2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-iodophenol](/img/structure/B11557657.png)
![2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B11557658.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B11557667.png)
![O-[4-(naphthalen-1-ylcarbamoyl)phenyl] diprop-2-en-1-ylcarbamothioate](/img/structure/B11557668.png)
![4-Bromo-2-[(E)-[(2-methyl-3-nitrophenyl)imino]methyl]phenol](/img/structure/B11557671.png)

![2,4-dibromo-6-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-bromobenzoate](/img/structure/B11557679.png)
![[1-[(3,4-dimethylphenyl)iminomethyl]naphthalen-2-yl] 4-methylbenzoate](/img/structure/B11557681.png)
![N-(5-Chloro-2-methylphenyl)-N-[(N'-cyclopentylidenehydrazinecarbonyl)methyl]benzenesulfonamide](/img/structure/B11557695.png)
![2-bromo-3,4-dimethyl-6-[(E)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11557698.png)
![Methyl 4-({[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}oxy)benzoate](/img/structure/B11557703.png)
![N-[(1E)-1-(4-fluorophenyl)-3-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11557706.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B11557711.png)
